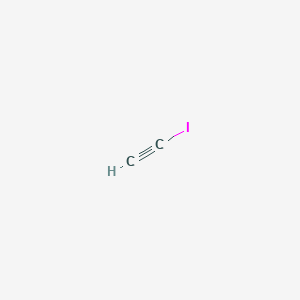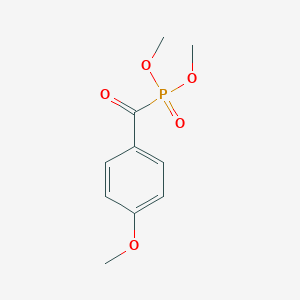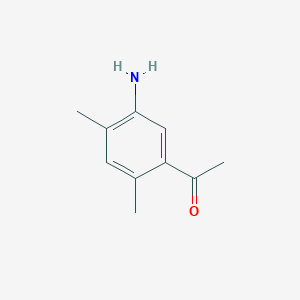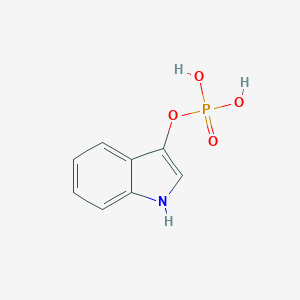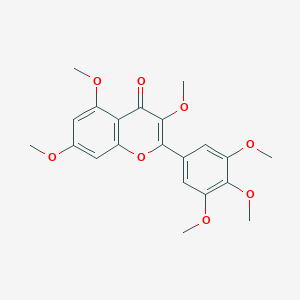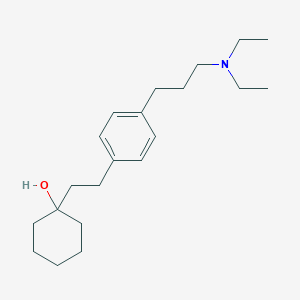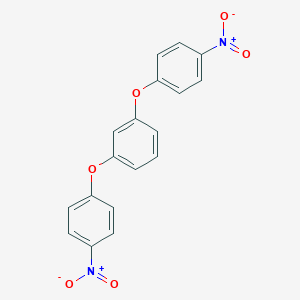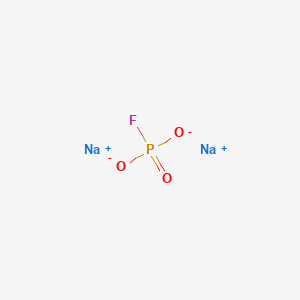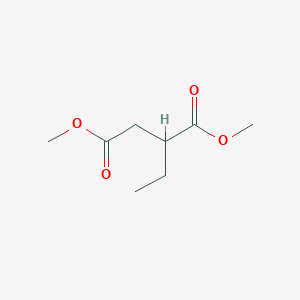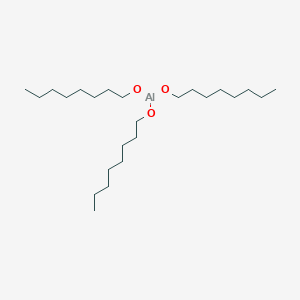
1-Octanol, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanol, aluminum salt is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as octyl aluminum or aluminum octylate, and it is commonly used as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 1-Octanol, aluminum salt is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate chemical reactions by increasing the reactivity of the reactants.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Octanol, aluminum salt. However, it is known that this compound is not toxic and is not known to cause any adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Octanol, aluminum salt as a catalyst in lab experiments is its high efficiency. It is also easy to handle and has a long shelf life. However, one of the limitations of using this compound is that it is not suitable for reactions that require a strong acid catalyst.
Zukünftige Richtungen
There are several future directions for research on 1-Octanol, aluminum salt. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound as a catalyst in new types of chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Synthesemethoden
The synthesis of 1-Octanol, aluminum salt involves the reaction of octanol with aluminum isopropoxide. This reaction takes place in the presence of a strong acid catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water. The yield of this reaction is typically high, and the product is of high purity.
Wissenschaftliche Forschungsanwendungen
1-Octanol, aluminum salt has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the preparation of esters, ethers, and aldehydes. It can also be used in the production of fragrances, flavors, and pharmaceuticals. This compound is also used in the preparation of aluminum oxide thin films for electronic applications.
Eigenschaften
CAS-Nummer |
14624-13-6 |
|---|---|
Produktname |
1-Octanol, aluminum salt |
Molekularformel |
C24H51AlO3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
aluminum;octan-1-olate |
InChI |
InChI=1S/3C8H17O.Al/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
ZFYVMCFENKKDFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
Kanonische SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
Andere CAS-Nummern |
14624-13-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



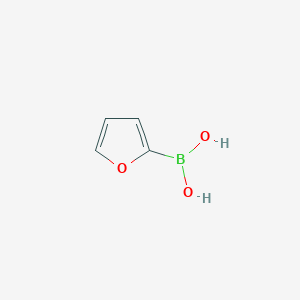
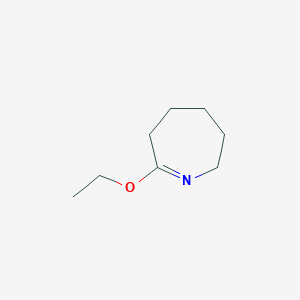
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)

